N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide is a complex organic compound characterized by the presence of furan, pyridine, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furyl ethylamine, 2-pyridinecarboxylic acid, and 3,5-dinitrobenzoyl chloride.
Step 1: The 2-furyl ethylamine is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base like triethylamine to form the intermediate N-(1-(furan-2-yl)ethyl)-3,5-dinitrobenzamide.
Step 2: The intermediate is then coupled with 2-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) can reduce nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro groups can participate in redox reactions, while the furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1-(furan-2-yl)ethyl)-3,5-dinitrobenzamide: Lacks the pyridine moiety.
N-(1-(furan-2-yl)ethyl)-N-(pyridin-2-yl)benzamide: Lacks the nitro groups.
3,5-Dinitro-N-(pyridin-2-yl)benzamide: Lacks the furan moiety.
Uniqueness
N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide is unique due to the combination of furan, pyridine, and nitrobenzamide functionalities, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-3,5-dinitro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O6/c1-12(16-5-4-8-28-16)20(17-6-2-3-7-19-17)18(23)13-9-14(21(24)25)11-15(10-13)22(26)27/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZYHONFDXMVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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